molecular formula C24H21N3O3S2 B2426649 Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate CAS No. 954697-56-4

Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate

Cat. No. B2426649
CAS RN: 954697-56-4
M. Wt: 463.57
InChI Key: YHSBWGKDNIEYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate exhibits antibacterial effects. Researchers have explored its activity against bacterial strains, and it may serve as a promising lead compound for developing novel antibacterial agents .

Antifungal Activity

Studies have investigated the antifungal potential of this compound. It could be valuable in combating fungal infections, especially those caused by drug-resistant strains .

Analgesic and Anti-Inflammatory Effects

Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate may possess analgesic properties, making it relevant for pain management. Additionally, its anti-inflammatory activity could contribute to reducing inflammation-related conditions .

Antiviral Applications

Researchers have explored the antiviral effects of this compound. It might inhibit viral replication or entry, making it a potential candidate for antiviral drug development .

Anticancer Potential

Compounds containing the 1,3,4-oxadiazole core, like Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate, have attracted attention in cancer research. They exhibit cytotoxic effects against cancer cells and could be further optimized for targeted therapies .

Cardiovascular Applications

The compound’s structure suggests potential antihypertensive and anticonvulsant properties. Researchers are investigating its effects on cardiovascular health and neurological disorders .

properties

IUPAC Name

benzyl 2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-16-23(32-24(25-16)18-10-6-7-11-20(18)29-2)19-12-13-21(27-26-19)31-15-22(28)30-14-17-8-4-3-5-9-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSBWGKDNIEYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetate

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